molecular formula C13H26N2O4 B2639503 Di-tert-butyl propane-1,1-diyldicarbamate CAS No. 1496636-53-3

Di-tert-butyl propane-1,1-diyldicarbamate

Cat. No. B2639503
CAS RN: 1496636-53-3
M. Wt: 274.361
InChI Key: COVUALLVCOCXRO-UHFFFAOYSA-N
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Description

Di-tert-butyl propane-1,1-diyldicarbamate is a chemical compound with the molecular formula C13H26N2O4 . It has a molecular weight of 274.36 . The IUPAC name for this compound is tert-butyl 3-({3-[(tert-butoxycarbonyl)amino]propyl}amino)propylcarbamate . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . The compound has a molecular weight of 274.36 .

Scientific Research Applications

Molecular Spectroscopy and Computational Studies

  • Characterization of tert-Butyl Ethers of Glycerol : A study utilized MS, NMR, IR, and Raman spectroscopy, along with DFT computational methods, to characterize tert-butoxy-propane diols. These ethers are vital in glycerol etherification reactions and serve as excellent oxygen additives for diesel fuel (Jamróz et al., 2007).

Chemical Synthesis and Material Science

  • Amidation of Aryl Halides : Palladium-catalyzed cross-coupling reactions with tert-butyl carbamate for synthesizing desired compounds showcase the compound's relevance in chemical synthesis (Qin et al., 2010).
  • Scalable Synthesis of Bicyclo[1.1.1]pentylamine : Describes a method involving di-tert-butyl azodicarboxylate, demonstrating the utility of tert-butyl compounds in scalable chemical syntheses (Bunker et al., 2011).

Green Chemistry and Bioconversion

  • Microbial Production of Diols : Highlights the microbial bioconversion of renewable materials into diols, underscoring the growing importance of green chemistry and biotechnological production processes (Zeng & Sabra, 2011).

Polymer Science

  • Polymer Synthesis Involving tert-Butyl Units : The preparation of poly(silyl ester)s incorporating tert-butyl groups indicates the compound's relevance in developing new polymer materials with specific properties (Han et al., 2006).

Safety and Hazards

The compound is labeled with the GHS06 pictogram . The hazard statement is H301 . The precautionary statements are P301+P310 . It’s important to avoid inhalation of vapour or mist and to keep away from sources of ignition .

properties

IUPAC Name

tert-butyl N-[1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-8-9(14-10(16)18-12(2,3)4)15-11(17)19-13(5,6)7/h9H,8H2,1-7H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVUALLVCOCXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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